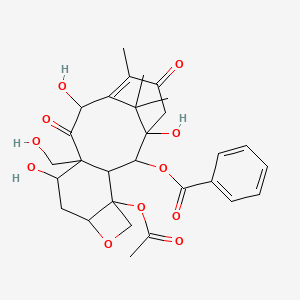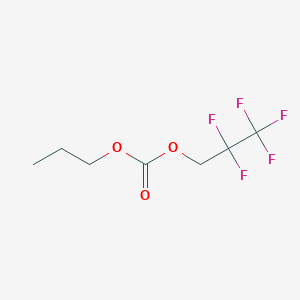
5-Fluoro-6-phenylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-phenylpicolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 6-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-phenylpicolinic acid typically involves the introduction of the fluorine atom and the phenyl group onto the picolinic acid scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used to introduce the fluorine atom. The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-phenylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl positions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride for fluorination, phenylboronic acid for phenylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-phenylpicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-phenylpicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or the modulation of receptor activity, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known fluorinated compound used in cancer treatment.
6-Phenylpicolinic acid: Lacks the fluorine atom but shares the phenyl group.
5-Fluoropicolinic acid: Contains the fluorine atom but lacks the phenyl group.
Uniqueness
5-Fluoro-6-phenylpicolinic acid is unique due to the combined presence of both the fluorine atom and the phenyl group, which imparts distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications compared to its analogs .
Eigenschaften
Molekularformel |
C12H8FNO2 |
|---|---|
Molekulargewicht |
217.20 g/mol |
IUPAC-Name |
5-fluoro-6-phenylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8FNO2/c13-9-6-7-10(12(15)16)14-11(9)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
InChI-Schlüssel |
OPZXZMXJRJXUBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)

![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine](/img/structure/B15091151.png)









![2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091226.png)

